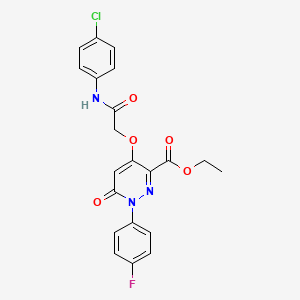

Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic dihydropyridazine derivative characterized by a pyridazine core substituted with a 4-fluorophenyl group at position 1, an ethyl carboxylate ester at position 3, and a 2-((4-chlorophenyl)amino)-2-oxoethoxy moiety at position 2.

Properties

IUPAC Name |

ethyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFN3O5/c1-2-30-21(29)20-17(31-12-18(27)24-15-7-3-13(22)4-8-15)11-19(28)26(25-20)16-9-5-14(23)6-10-16/h3-11H,2,12H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPRHNYYOGEFFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, commonly referred to by its chemical structure or CAS number 899975-70-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of 441.9 g/mol. The structure features a dihydropyridazine core, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit tumor growth in various cancer models. The compound's ability to interfere with cellular signaling pathways involved in cancer proliferation has been noted in several studies.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Mechanism of Action | Model | Result |

|---|---|---|---|

| BMS-777607 | Met kinase inhibition | GTL-16 xenograft | Complete tumor stasis |

| O4I2 | Oct3/4 expression induction | ESC model | High activity in enforcing pluripotency |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in tumor growth and metastasis.

- Gene Regulation : The compound may influence gene expression pathways critical for maintaining cell proliferation and survival.

- Signal Transduction Modulation : It is hypothesized that the compound can alter signaling cascades that are aberrant in cancer cells.

Case Studies

A notable study evaluated the efficacy of a related compound on gastric carcinoma cells. The results showed significant inhibition of cell proliferation and induction of apoptosis, suggesting that compounds within this class could serve as potential therapeutic agents against various cancers .

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, related studies indicate favorable absorption and distribution characteristics. Toxicity assessments have also been conducted on similar compounds, revealing manageable safety profiles at therapeutic doses.

Table 2: Summary of Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | Variable |

| Metabolism | Hepatic |

| Excretion | Renal |

Comparison with Similar Compounds

Table 1: Substituent Variations in Ethyl Pyridazine Carboxylate Derivatives

*Note: Molecular weight for the target compound is estimated based on structural similarity to .

Key Observations:

Substituent Effects on Lipophilicity :

- The target compound’s 4-chlorophenyl and 4-fluorophenyl groups enhance electronegativity and moderate lipophilicity (predicted logP ~3.0–3.5), comparable to the dimethylphenyl analog (logP ~3.4) .

- Trifluoromethyl groups in the derivative from significantly increase hydrophobicity (XLogP3 = 3.4) due to strong electron-withdrawing effects.

Steric and Electronic Modulation :

- Replacement of chloro with methyl groups (e.g., ) reduces steric hindrance but may decrease electrophilic character.

- Trifluoromethyl substituents () introduce steric bulk and metabolic stability, often improving pharmacokinetic profiles.

Comparative Physicochemical Properties

Table 2: Calculated Properties of Selected Analogues

*Estimated using PubChem’s property calculation toolkit and structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.